molecular formula C22H26N2O5S B11332507 N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11332507
M. Wt: 430.5 g/mol
InChI Key: YZCQFWVMSDLHNG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a benzodioxolylmethyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the piperidine ring: This step often involves the reaction of a suitable amine with a cyclic ketone or aldehyde under reductive amination conditions.

    Attachment of the methanesulfonyl group: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the carboxamide group: This can be achieved through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: The compound’s unique structural properties may make it useful in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzodioxole moiety may play a role in binding to aromatic residues, while the methanesulfonyl and carboxamide groups may interact with polar or charged residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the rest of the structure.

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound has a similar benzodioxole moiety and a carboxamide group but differs in the rest of the structure.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N2O5S/c1-16-3-2-4-18(11-16)14-30(26,27)24-9-7-19(8-10-24)22(25)23-13-17-5-6-20-21(12-17)29-15-28-20/h2-6,11-12,19H,7-10,13-15H2,1H3,(H,23,25)

InChI Key

YZCQFWVMSDLHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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